molecular formula C11H17N3O4S B1274671 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid CAS No. 925145-54-6

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid

Cat. No. B1274671
M. Wt: 287.34 g/mol
InChI Key: QWMVFOAJYDWWCW-UHFFFAOYSA-N
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Description

The compound 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms, and it is known for its prevalence in compounds with various biological activities. The piperidine ring is a six-membered nitrogen-containing non-aromatic ring, often found in pharmaceuticals. The sulfonyl group attached to the pyrazole ring and the carboxylic acid attached to the piperidine ring suggest that this compound could be an intermediate or a final product in the synthesis of potential drug candidates.

Synthesis Analysis

The synthesis of related pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the conversion of the acid to an acid chloride, followed by a reaction with 2,3-diaminopyridine . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves a multi-step process starting from piperidine carboxylic acids, proceeding through β-keto esters, and then reacting with N,N-dimethylformamide dimethyl acetal . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and HRMS . The presence of the sulfonyl group and the carboxylic acid in the compound of interest would likely result in characteristic signals in the NMR spectra, which could be used to confirm the structure of the synthesized compound. Additionally, the molecular structure could be further confirmed by single-crystal X-ray diffractometry, as demonstrated in the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, the reaction of pyrazole amine derivatives with phenylacetylene in the presence of iodine and ascorbic acid can lead to the formation of pyrazolo[1,5-a]quinoline thioether derivatives . The sulfonyl group in the compound of interest could potentially undergo reactions such as sulfenylation or be involved in the formation of sulfides, sulfoxides, or sulfones under controlled oxidation conditions . These reactions could be used to further modify the compound or to introduce additional functional groups that could enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the core structure. The presence of a sulfonyl group and a carboxylic acid in the compound of interest would likely influence its solubility, acidity, and potential for forming salts or esters. The compound's reactivity could also be affected by these functional groups, as they could participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and biological activities .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • This compound is used as a precursor in drug synthesis . Sulfonyl chlorides synthesized from pyrazoles via sulfonation by chlorosulfonic acid are known to form a multitude of physiologically active compounds .
    • The method for preparing these sulfonyl chlorides involves direct sulfonation of alkylpyrazoles by chlorosulfonic acid. The optimum conditions for this process have been determined, and it has been found to yield the target compounds in 86 – 94% yields .
    • The resulting compounds are known to possess a broad spectrum of biological activity, including bacteriostatic, anticonvulsive, analgesic, antiemetic, and many other properties .
  • Organic Synthesis

    • Pyrazoles, including 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, are often used in organic synthesis due to their structural diversity and ability to undergo various substitution reactions .
    • These compounds can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .
    • The pharmaceutical industry produces valuable drugs with a pyrazole scaffold in the molecule or with its reduction product—pyrazoline .
  • Drug Design

    • Pyrazoles, including 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, are objects of numerous examples of drug design . They are the basic elements for the design of drug-like compounds with multiple biological activities .
    • The pharmaceutical industry on a large scale produces valuable drugs with a pyrazole scaffold in the molecule or with its reduction product—pyrazoline .
  • Multicomponent Reactions

    • A simple three-component one-pot protocol for the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles was implemented by the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .
  • Sulfanylation

    • Sulfanylation is a process that introduces a sulfur atom into an organic compound . Pyrazoles, including 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, can undergo sulfanylation .
  • Sulfonation

    • Sulfonation is a process that introduces a sulfonic acid group into an organic compound . Pyrazoles, including 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, can undergo sulfonation .

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8-10(7-13(2)12-8)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMVFOAJYDWWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390391
Record name SBB009713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid

CAS RN

925145-54-6
Record name SBB009713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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